1-[(Butylcarbamoyl)amino]cyclohexane-1-carboxylic acid
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Overview
Description
1-[(Butylcarbamoyl)amino]cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C₁₂H₂₂N₂O₃ and a molecular weight of 242.31 g/mol . This compound is characterized by a cyclohexane ring substituted with a butylcarbamoyl group and an amino group at the 1-position, and a carboxylic acid group at the same position. It is primarily used in research and industrial applications.
Preparation Methods
The synthesis of 1-[(Butylcarbamoyl)amino]cyclohexane-1-carboxylic acid typically involves the following steps:
Starting Materials: Cyclohexanone, butylamine, and phosgene.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions.
Synthetic Route:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-[(Butylcarbamoyl)amino]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(Butylcarbamoyl)amino]cyclohexane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Butylcarbamoyl)amino]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact molecular targets and pathways involved are subject to ongoing research and may vary based on the specific application .
Comparison with Similar Compounds
1-[(Butylcarbamoyl)amino]cyclohexane-1-carboxylic acid can be compared with similar compounds such as:
1-Aminocyclohexane-1-carboxylic acid: An α-amino acid with similar structural features but lacking the butylcarbamoyl group.
1-[(tert-Butoxycarbonyl)amino]cyclohexane-1-carboxylic acid: A compound with a tert-butoxycarbonyl protecting group instead of the butylcarbamoyl group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H22N2O3 |
---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
1-(butylcarbamoylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H22N2O3/c1-2-3-9-13-11(17)14-12(10(15)16)7-5-4-6-8-12/h2-9H2,1H3,(H,15,16)(H2,13,14,17) |
InChI Key |
HRKLSHUDAVSSRE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)NC1(CCCCC1)C(=O)O |
Origin of Product |
United States |
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